molecular formula C17H19N3O2 B2842283 (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)but-2-en-1-one CAS No. 1706516-77-9

(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)but-2-en-1-one

Cat. No. B2842283
CAS RN: 1706516-77-9
M. Wt: 297.358
InChI Key: DOMTVQIQJOULLR-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)but-2-en-1-one is a synthetic compound that has gained attention due to its potential in scientific research applications. This compound belongs to the class of piperidine derivatives and has been synthesized through various methods.

Scientific Research Applications

Neurological Disorders

Compounds related to "(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)but-2-en-1-one" have been investigated for their potential in treating neurological disorders. For instance, CX516, a modulator of the AMPA receptor, was studied as a single agent for schizophrenia treatment, although it did not show significant improvement in psychosis or cognition at the tested doses (Marenco et al., 2002). Another study found that CX516 could improve delayed recall in aged humans, suggesting potential cognitive benefits (Lynch et al., 1997).

Antimicrobial Activity

Research has also explored the antimicrobial potential of compounds structurally similar to "(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)but-2-en-1-one". For example, a series of new (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones demonstrated good antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Ashok et al., 2014).

Synthesis and Therapeutic Potential

Various studies have focused on the synthesis of complex molecules that include the quinoxaline and piperidine moieties for potential therapeutic applications. For instance, the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines showed that these compounds possess potent interferon-inducing and antiviral activities with low toxicity, indicating their potential in antiviral therapy (Shibinskaya et al., 2010). Additionally, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have been synthesized and shown to exhibit considerable antiproliferative effects against various human cancer cell lines, suggesting their potential in cancer therapy (Harishkumar et al., 2018).

properties

IUPAC Name

(E)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-5-17(21)20-10-8-13(9-11-20)22-16-12-18-14-6-3-4-7-15(14)19-16/h2-7,12-13H,8-11H2,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMTVQIQJOULLR-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)but-2-en-1-one

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